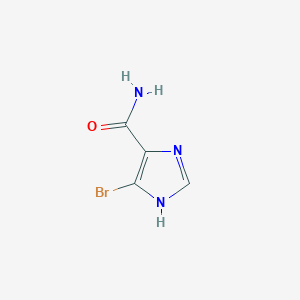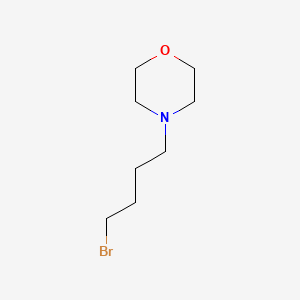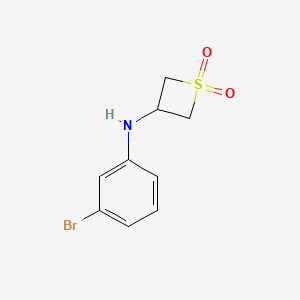![molecular formula C16H10BrN B12959566 1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
1-Bromo-7H-benzo[c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-7H-benzo[c]carbazole is an organic compound with the molecular formula C16H10BrN It is a derivative of carbazole, a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of 1-Bromo-7H-benzo[c]carbazole typically involves the bromination of 7H-benzo[c]carbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce larger quantities of the compound efficiently. These methods often optimize reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
1-Bromo-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki coupling with phenylboronic acid would yield a phenyl-substituted benzo[c]carbazole derivative.
Scientific Research Applications
1-Bromo-7H-benzo[c]carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it a valuable component in the synthesis of advanced materials, such as conducting polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Bromo-7H-benzo[c]carbazole depends on its application. In organic electronics, its role is primarily as a charge transport material, facilitating the movement of electrons or holes within the device. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved can vary widely depending on the specific application and the derivative used .
Comparison with Similar Compounds
1-Bromo-7H-benzo[c]carbazole can be compared with other similar compounds, such as:
10-Bromo-7H-benzo[c]carbazole: This compound has a similar structure but with the bromine atom at a different position, which can affect its reactivity and applications.
7H-benzo[c]carbazole: The parent compound without the bromine atom, used as a starting material for various derivatives.
9-Bromo-7H-benzo[c]carbazole:
The uniqueness of this compound lies in its specific bromination pattern, which can influence its chemical reactivity and suitability for different applications.
Properties
Molecular Formula |
C16H10BrN |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
1-bromo-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-6-3-4-10-8-9-14-16(15(10)12)11-5-1-2-7-13(11)18-14/h1-9,18H |
InChI Key |
GNUMMXVWJMWRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)


![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)

![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)








